3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid is a heterocyclic compound characterized by its molecular formula . It features a five-membered ring containing one nitrogen and one oxygen atom, making it a derivative of isoxazole. This compound has garnered attention in various fields of chemistry and biology due to its potential applications as a building block in organic synthesis and its role in biochemical research.
The compound is classified under heterocycles, specifically as a brominated derivative of dihydroisoxazole. It is recognized for its utility in organic synthesis, particularly in the development of more complex molecules and heterocycles. Its structure allows for diverse reactivity, making it a valuable intermediate in chemical reactions .
The synthesis of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid typically involves the bromination of 4,5-dihydroisoxazole-5-carboxylic acid. Common synthetic routes include:
The choice of solvent, temperature, and reaction time are critical factors influencing the yield and purity of the synthesized product. For instance, using polar solvents may facilitate better solubility and reactivity of the reactants involved.
The molecular structure of 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can be described by its InChI (International Chemical Identifier):
InChI=1S/C4H4BrNO3/c5-3-1-2(4(7)8)9-6-3/h2H,1H2,(H,7,8)
This identifier provides a standardized representation of the compound's structure.
The compound features:
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical transformations:
The conditions for these reactions (e.g., temperature, catalysts) must be optimized to ensure high yields and selectivity towards desired products.
The mechanism by which 3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects involves interaction with specific biological targets. The bromine atom plays a crucial role in halogen bonding, which can enhance binding affinity to enzymes or receptors. Furthermore, the isoxazole ring's structure allows it to engage in various biological pathways, potentially modulating their activity .
These properties make it suitable for various applications in organic synthesis and biological studies .
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid has several notable applications:
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid (CAS 1130365-33-1) exhibits potent anticancer activity through selective covalent inhibition of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), a key glycolytic enzyme overexpressed in pancreatic ductal adenocarcinoma. The compound’s electrophilic bromine moiety (C-Br bond) enables irreversible binding to cysteine residues (Cys152) in the hGAPDH active site, disrupting energy metabolism in cancer cells [4] [7]. Structural studies reveal that the dihydroisoxazole ring’s conformation optimally positions the bromine for nucleophilic attack by the thiol group of cysteine, while the carboxylic acid facilitates hydrogen bonding with Arg231 and Thr153 residues. This dual interaction mechanism results in sustained enzyme inhibition and ATP depletion.
Table 1: Antiproliferative Effects of Derivatives Against Pancreatic Cancer Cell Lines
Derivative Structure | IC₅₀ (μM) | hGAPDH Inhibition (%) |
---|---|---|
3-Bromo- (parent compound) | 1.8 ± 0.3 | 98 ± 2 |
3-Chloro- analog | 5.2 ± 0.7 | 82 ± 4 |
Methyl ester prodrug | 0.9 ± 0.2 | 99 ± 1 |
5-Amidated derivative | >100 | 12 ± 3 |
Metabolic flux analysis demonstrates that treatment with this compound reduces glycolytic activity by 78% and oxygen consumption by 64% within 6 hours, triggering caspase-dependent apoptosis. Notably, its specificity for cancer cells is 11-fold higher than for normal pancreatic epithelium, attributed to the Warburg effect dependency in malignant cells [4]. Current structure optimization focuses on prodrug approaches (e.g., methyl esters) to enhance cellular uptake while retaining the critical bromine-warhead interaction.
Derivatives of 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid exhibit exceptional activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, with minimum inhibitory concentrations (MIC) as low as 1 µg/mL [9]. The compound’s mechanism involves inhibition of membrane protein large 3 (MmpL3), a transporter essential for mycolic acid biosynthesis in mycobacterial cell walls. Molecular docking simulations confirm that the bromodihydroisoxazole scaffold binds to the proton translocation channel of MmpL3, disrupting proton motive force-driven lipid transport.
Table 2: Anti-Tubercular Activity of Carboxamide Derivatives
Carboxamide Substituent | MIC H37Rv (µg/mL) | MIC XDR (µg/mL) |
---|---|---|
N-Cyclohexyl | 4 | 8 |
N-(1-Adamantyl) | 1 | 2 |
N-Isopropyl | 16 | 32 |
N-Benzyl | >32 | >32 |
Critical structure-activity relationship (SAR) studies reveal that:
The compound overcomes ethambutol resistance by targeting a distinct binding site from conventional antitubercular drugs, demonstrating synergistic effects when combined with bedaquiline (FIC index = 0.3).
The 3-bromo-4,5-dihydroisoxazole core demonstrates potent inhibition of transglutaminase 2 (TG2), a calcium-dependent enzyme implicated in celiac disease, neurodegenerative disorders, and metastatic cancers. The compound acts as an irreversible suicide substrate, with the electrophilic bromine undergoing nucleophilic attack by TG2’s active-site cysteine residue (Cys277), forming a stable thioether adduct [8]. Enzyme kinetics reveal mixed-type inhibition with Kᵢ = 0.8 μM and kinact/Kᵢ = 2.3 × 10⁴ M⁻¹s⁻¹, indicating high catalytic efficiency.
Table 3: TG2 Inhibition Selectivity Profile
Isozyme | Inhibition (%) | Selectivity Ratio |
---|---|---|
TG2 | 98 ± 1 | 1.0 |
Factor XIIIa | 12 ± 3 | 8.2 |
TG1 | 8 ± 2 | 12.3 |
TG3 | 15 ± 4 | 6.5 |
Key pharmacological advantages include:
The dihydroisoxazole ring’s conformational rigidity (puckered envelope conformation) prevents off-target reactions with plasma transglutaminases, while the carboxylic acid group coordinates with active-site histidine residues (His335) to enhance binding specificity [8].
Comprehensive SAR analysis of 3-bromo-4,5-dihydroisoxazole-5-carboxylic acid reveals critical determinants for targeting glycolytic enzymes:
Table 4: SAR Analysis of Key Structural Modifications
Modification Position | Biological Effect | Potency Shift |
---|---|---|
C3-Bromine replacement | Loss of covalent binding | >100-fold decrease |
C5-Carboxylic acid reduction | Abolished enzyme recognition | Complete inactivation |
Dihydroisoxazole saturation | Enhanced metabolic stability | 3-fold t₁/₂ increase |
C4-Methyl substitution | Altered substrate specificity | Shift from hGAPDH to LDHA |
Quantum mechanical calculations (DFT at B3LYP/6-311G** level) demonstrate that the C3 bromine’s σ-hole potential (+28 kcal/mol) correlates with inhibitory potency (R² = 0.94). Introduction of electron-withdrawing groups at C4 increases the compound’s electrophilicity index (ω = 8.7 eV) by polarizing the C-Br bond, enhancing covalent binding kinetics.
3-Bromo-4,5-dihydroisoxazole-5-carboxylic acid derivatives reverse chemoresistance in refractory cancers via dual-pathway modulation:
Table 5: Mechanisms for Chemoresistance Reversal
Resistance Mechanism | Compound’s Action | Efficacy in Resistant Cells |
---|---|---|
P-glycoprotein overexpression | ATP depletion inhibits efflux pumps | 32-fold doxorubicin sensitization |
Hypoxia-inducible factor 1α (HIF-1α) stabilization | Disrupts HIF-1α/ARNT dimerization | 78% VEGF reduction |
Glutathione-mediated detoxification | Depletes GSH through conjugation | 5.2× cisplatin synergy |
Altered glucose metabolism | hGAPDH/LDHA dual inhibition | Resensitizes to metformin |
The compound’s unique metabolic effects include:
In pancreatic cancer models, the compound resensitizes gemcitabine-resistant tumors (PANC-1/GemR) by downregulating ribonucleotide reductase M2 subunit (RRM2) expression and inducing synthetic lethality with PARP inhibitors (combination index = 0.2). The bromodihydroisoxazole scaffold’s ability to simultaneously target energy metabolism and resistance pathways represents a promising approach for refractory malignancies.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5